molecular formula C18H21NO3 B1239579 Codeine monohydrate CAS No. 6059-47-8

Codeine monohydrate

Cat. No.: B1239579
CAS No.: 6059-47-8
M. Wt: 299.4 g/mol
InChI Key: OROGSEYTTFOCAN-DNJOTXNNSA-N
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Scientific Research Applications

Codeine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: This involves reacting morphine with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at temperatures ranging from 40°C to 120°C .

Industrial Production Methods: In industrial settings, codeine is often extracted from opium or synthesized from morphine. The extraction process involves isolating morphine from opium and then converting it to codeine through methylation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Codeinone.

    Reduction: Dihydrocodeine.

    Substitution: Norcodeine.

Comparison with Similar Compounds

Uniqueness of Codeine: Codeine is unique in its relatively mild potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and cough due to its favorable safety profile .

Properties

{ "Design of the Synthesis Pathway": "Codeine monohydrate can be synthesized from morphine through a series of chemical reactions.", "Starting Materials": [ "Morphine sulfate", "Sodium carbonate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Morphine sulfate is dissolved in water and reacted with sodium carbonate to form freebase morphine.", "The freebase morphine is then dissolved in methanol and reacted with hydrochloric acid to form morphine hydrochloride.", "Sodium hydroxide is added to the morphine hydrochloride solution to form freebase morphine again.", "The freebase morphine is then reacted with acetic anhydride to form codeine.", "The codeine is then crystallized from the reaction mixture in the presence of water to form codeine monohydrate." ] }

CAS No.

6059-47-8

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1

InChI Key

OROGSEYTTFOCAN-DNJOTXNNSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

boiling_point

482 °F at 22 mmHg (sublimes) (NTP, 1992)
BP: 250 °C at 22 mm Hg

Color/Form

Orthorhombic crystals from water, dilute alcohol, ether
Colorless or white crystals or powde

density

1.32 at 68 °F (NTP, 1992) - Denser than water;  will sink

flash_point

167 °F (NTP, 1992)

melting_point

309 to 313 °F (after drying at 176 °F) (NTP, 1992)
154-156
157.5 °C

6059-47-8

physical_description

Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992)
Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

41444-62-6 (PO4)

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
soluble in water
Soluble in water
Slightly soluble in water
Soluble in ethyl ether, benzene, chloroform, toluene;  very soluble in ethanol;  insoluble in petroleum ether
Soluble in alcohol and chloroform
0.577 g/L

Synonyms

Ardinex
Codeine
Codeine Phosphate
Isocodeine
N Methylmorphine
N-Methylmorphine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine monohydrate
Reactant of Route 2
Codeine monohydrate
Reactant of Route 3
Codeine monohydrate
Reactant of Route 4
Codeine monohydrate
Reactant of Route 5
Codeine monohydrate
Reactant of Route 6
Codeine monohydrate
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Q & A

Q1: What structural information about codeine monohydrate, codeine (anhydrous), and dihydrocodeinone is available from the research paper?

A1: The research paper titled "UNIT CELL, SPACE GROUP, AND INDEXED X-RAY DIFFRACTION POWDER DATA FOR CERTAIN NARCOTICS: I. This compound, CODEINE (ANHYDROUS), DIHYDROCODEINONE" [] investigates the crystallographic properties of these compounds. This includes determining the unit cell parameters, space group, and indexed X-ray diffraction powder data. This information is crucial for understanding the arrangement of molecules within the crystal lattice, which can influence properties such as stability, solubility, and bioavailability.

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